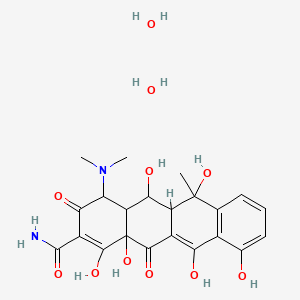

4-(Dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxytetracycline dihydrate is a broad-spectrum tetracycline antibiotic derived from the actinomycete Streptomyces rimosus. It is widely used to treat various bacterial infections due to its ability to inhibit protein synthesis in bacteria. This compound is effective against a wide range of gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxytetracycline dihydrate is synthesized through the fermentation of Streptomyces rimosus. The fermentation broth is then subjected to various purification steps to isolate the antibiotic. The compound is typically crystallized from the broth as oxytetracycline dihydrate .

Industrial Production Methods

In industrial settings, the production of oxytetracycline dihydrate involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic. After fermentation, the broth is filtered, and the antibiotic is extracted and purified through a series of chemical processes .

Chemical Reactions Analysis

Types of Reactions

Oxytetracycline dihydrate undergoes several types of chemical reactions, including:

Oxidation: Oxytetracycline can be oxidized to form various degradation products.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Oxytetracycline can undergo substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxytetracycline derivatives and degradation products. These products can have different biological activities and properties .

Scientific Research Applications

Oxytetracycline dihydrate has numerous applications in scientific research:

Chemistry: It is used as a standard in analytical chemistry for the development of new analytical methods.

Biology: The compound is used to study bacterial protein synthesis and resistance mechanisms.

Mechanism of Action

Oxytetracycline dihydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition blocks the elongation of the peptide chain, thereby preventing bacterial growth and multiplication . The binding is reversible, allowing the antibiotic to be effective without permanently damaging the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

Tetracycline: Another broad-spectrum antibiotic with a similar mechanism of action.

Doxycycline: A more potent derivative of tetracycline with better absorption and longer half-life.

Minocycline: Known for its enhanced activity against certain resistant bacterial strains.

Uniqueness

Oxytetracycline dihydrate is unique due to its broad-spectrum activity and effectiveness against a wide range of bacterial infections. It is also one of the earliest discovered tetracycline antibiotics, making it a valuable compound in the history of antibiotic development .

Biological Activity

4-(Dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate is a complex organic compound with significant biological activity. This compound is a derivative of oxytetracycline and exhibits properties that make it relevant in pharmacology and environmental science. This article explores its biological activity through various studies and data.

- Molecular Formula : C22H28N2O11

- Molecular Weight : 496.469 g/mol

- Appearance : Pale yellow to tan crystalline powder

- Solubility : 0.2 g/L in water

- Melting Point : 184.5 - 185.5 °C

Pharmacological Activity

The compound has been studied for its antibiotic properties, particularly against bacterial strains. It functions primarily by inhibiting protein synthesis in bacteria.

- Inhibition of Protein Synthesis : The compound binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.

- Bactericidal Effects : It demonstrates effectiveness against a variety of gram-positive and gram-negative bacteria.

Study 1: Antibacterial Efficacy

A study published in the International Journal of Research assessed the antibacterial activity of the compound against various strains of bacteria including E. coli and Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) : Ranged from 8 to 32 µg/mL for different bacterial strains.

- Zone of Inhibition : Significant zones were observed in agar diffusion tests.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 16 | 15 |

| Staphylococcus aureus | 8 | 20 |

| Pseudomonas aeruginosa | 32 | 10 |

Study 2: Environmental Impact

Research highlighted the role of tetracycline derivatives in environmental settings due to their persistence and potential to contribute to antibiotic resistance. The compound was found to be stable in wastewater treatment processes but showed significant adsorption onto activated carbon filters.

Toxicological Profile

The compound has been classified as a mutagen and reproductive effector based on its chemical structure and biological activity:

- Mutagenicity : Exhibits mutagenic properties in bacterial assays.

- Reproductive Toxicity : Studies indicate potential risks when exposed at high concentrations.

Properties

Molecular Formula |

C22H28N2O11 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate |

InChI |

InChI=1S/C22H24N2O9.2H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);2*1H2 |

InChI Key |

IMLJLCJZQLGHJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.